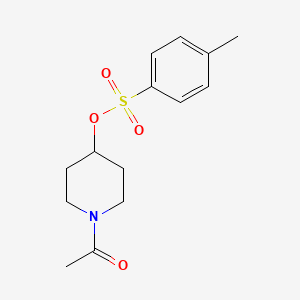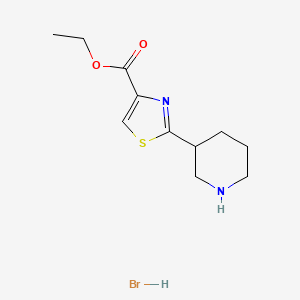
2-哌啶-3-基-1,3-噻唑-4-羧酸乙酯;氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide is a compound that features a piperidine ring, a thiazole ring, and an ester functional group
科学研究应用
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Thiazole derivatives have been found to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a thioamide, with an α-halo ester under basic conditions to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the cyclization and substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
Similar Compounds
Piperidine derivatives: Compounds such as piperine and piperidine-based drugs.
Thiazole derivatives: Compounds like thiamine (vitamin B1) and other thiazole-containing drugs.
Uniqueness
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide is unique due to the combination of the piperidine and thiazole rings in its structure. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJICJTJKSRICSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCNC2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
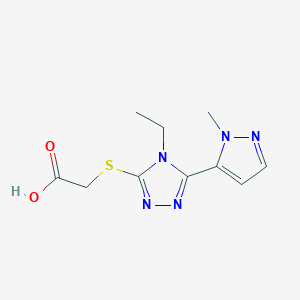
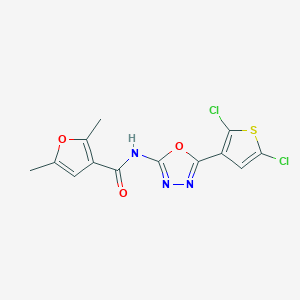
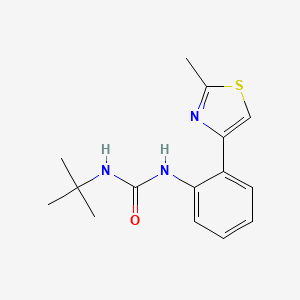
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2536534.png)
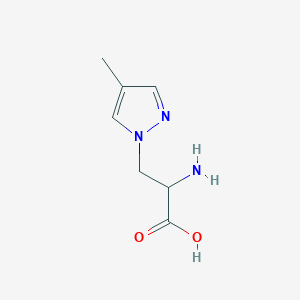
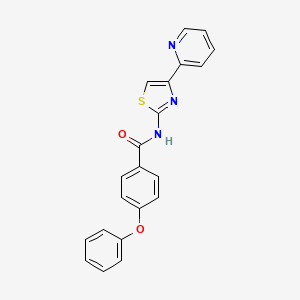
![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)
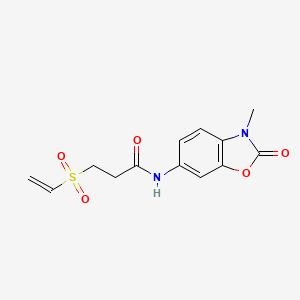
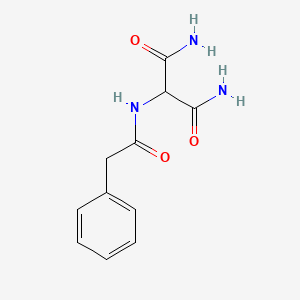
![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)
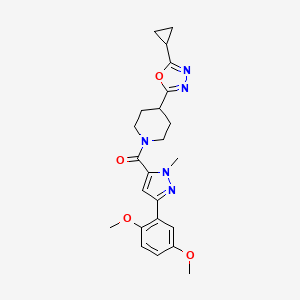
![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)

